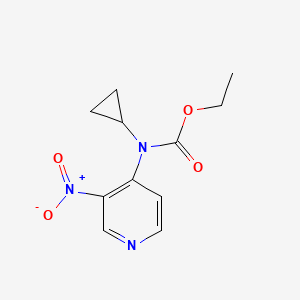
1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride
Overview
Description
1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the CAS Number: 1258649-57-8. It has a molecular weight of 238.16 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI code for 1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride is 1S/C9H16ClN3.ClH/c1-8-11-9(2)13(12-8)7-5-3-4-6-10;/h3-7H2,1-2H3;1H . The exact molecular structure of this compound is not available in the literature.Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Triazole derivatives, including those similar to "1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride," have been extensively studied for their unique reactivity and potential in synthesizing novel heterocyclic compounds. For instance, the reaction of 4-acetyl-1,2,3-triazol-5-olate with hydrazine derivatives has been shown to result in the formation of various heterocyclic systems, demonstrating the versatility of triazole derivatives in heterocyclic chemistry (M. Yu., 2015).
Pharmaceutical Applications
Some triazole derivatives have been identified for their pharmacological properties, including anticonvulsive activity, which could be useful for the treatment of epilepsy and other conditions of tension and agitation. This highlights the potential of triazole derivatives in the development of new therapeutic agents (R. Shelton, 1981).
Agricultural Chemistry
The synthesis of triazole hydrochloride salts, such as 1-(chloromethyl)-1,2,4-triazole hydrochloride, has been reported, with these compounds being important intermediates for preparing pesticides. This indicates the significant role of triazole derivatives in agricultural chemistry, especially in the development of new pesticides (Z. Ying, 2004).
Analytical Chemistry
Triazole derivatives have also found applications in analytical chemistry, as demonstrated by the development of a fluorometric method for the determination of specific triazole compounds in animal feed. This method underscores the utility of triazole derivatives in the precise and sensitive detection of chemicals in various matrices (R. Ikenishi, T. Kitagawa, E. Hirai, 1986).
properties
IUPAC Name |
1-(5-chloropentyl)-3,5-dimethyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3.ClH/c1-8-11-9(2)13(12-8)7-5-3-4-6-10;/h3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDPVVAFVWPKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)





![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)
![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)


![6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1487473.png)

![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)
![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide](/img/structure/B1487482.png)